Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- is an organic compound with a complex structure that includes an amino group, a chloro group, a methoxy group, and a pyridinylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-methoxybenzoic acid, followed by reduction to form the corresponding amine. This intermediate is then reacted with 4-pyridinylmethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.
Clebopride: Another benzamide derivative with similar pharmacological properties.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Used as an intermediate in the synthesis of glyburide.
Uniqueness
Benzamide, 4-amino-5-chloro-2-methoxy-N-(4-pyridinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
199479-30-6 |
---|---|
Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9/h2-7H,8,16H2,1H3,(H,18,19) |
InChI Key |
OQBBSBXSPRCIKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.